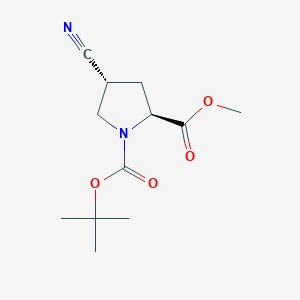
2-(4-Methyl-1-piperazinyl)aniline
Vue d'ensemble
Description
“2-(4-Methyl-1-piperazinyl)aniline” is a chemical compound with the CAS Number: 180605-36-1 . It has a molecular weight of 191.28 .
Physical And Chemical Properties Analysis
“2-(4-Methyl-1-piperazinyl)aniline” is a white crystal or crystalline powder . It is soluble in ethanol, chloroform, and ether, and slightly soluble in water . It has a melting point of about 134-135 °C and a density of about 1.08g/cm³ .Applications De Recherche Scientifique
Use in the Synthesis of Anticancer Agents
Scientific Field
Summary of Application
The compound “2-(4-methylpiperazin-1-ylmethyl)phenylamine” is used as an intermediate in the preparation of aminopyridopyrimidinones, which are tyrosine kinase inhibitors and anticancer agents . It is also used in the synthesis of piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives with anticancer activities .
Methods of Application
While the exact methods of application or experimental procedures are not specified in the source, the synthesis of such compounds typically involves various organic chemistry techniques, including condensation reactions, substitution reactions, and purification methods like column chromatography.
Results or Outcomes
The results of these syntheses are new compounds with potential anticancer activities. However, the source does not provide specific quantitative data or statistical analyses .
Use in Non-Linear Optical (NLO) Materials
Scientific Field
Summary of Application
Compounds containing the “2-(4-methylpiperazin-1-yl)aniline” structure have been studied for their non-linear optical (NLO) properties . NLO materials are important in the design and development of efficient optical devices due to their applications in photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, energy storage devices, etc .
Methods of Application
The study of NLO properties typically involves the synthesis of the compound, followed by various spectroscopic and computational methods to analyze its optical properties.
Results or Outcomes
The source does not provide specific results or outcomes obtained from the study of these NLO properties .
Use in the Synthesis of Pyrrolopyrimidine Kinase Inhibitors
Summary of Application
The compound “2-(4-methylpiperazin-1-yl)aniline” can be used in the synthesis of pyrrolopyrimidine kinase inhibitors . These inhibitors are important in the field of medicinal chemistry as they can regulate the activity of kinases, which are enzymes that play a key role in the regulation of cellular processes.
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, the synthesis of such compounds typically involves various organic chemistry techniques, including condensation reactions, substitution reactions, and purification methods like column chromatography .
Results or Outcomes
The results of these syntheses are new compounds with potential kinase inhibitory activities. However, the source does not provide specific quantitative data or statistical analyses .
Use in the Synthesis of Isopropoxy Derivatives
Scientific Field
Summary of Application
The compound “2-(4-methylpiperazin-1-yl)aniline” can be used in the synthesis of isopropoxy derivatives . These derivatives can have various applications in different fields of chemistry.
Results or Outcomes
The results of these syntheses are new isopropoxy derivatives. However, the source does not provide specific quantitative data or statistical analyses .
Use in Research and Development
Scientific Field
Summary of Application
The compound “2-(4-methylpiperazin-1-yl)aniline” is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Methods of Application
The methods of application for this use are not specified in the source. However, it is typically used in various experimental procedures in the field of research and development .
Results or Outcomes
The outcomes of this use are not specified in the source. However, it is typically used to explore new applications and understand the properties of the compound .
Safety And Hazards
“2-(4-Methyl-1-piperazinyl)aniline” is associated with some safety hazards. It has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H319 , which indicates that it causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWHDRNGZMHXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301626 | |
| Record name | 2-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1-piperazinyl)aniline | |
CAS RN |
180605-36-1 | |
| Record name | 2-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperazin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)




![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)






